Cas no 2229330-57-6 (tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate
- 2229330-57-6
- EN300-1901738
- tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate
-
- インチ: 1S/C13H22N2O3/c1-9-5-6-17-11(9)7-10(8-14)15-12(16)18-13(2,3)4/h5-6,10H,7-8,14H2,1-4H3,(H,15,16)
- InChIKey: OYBNEWSQNOZUNT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)CC1=C(C)C=CO1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 254.16304257g/mol
- どういたいしつりょう: 254.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 77.5Ų
tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901738-2.5g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 2.5g |
$3530.0 | 2023-09-18 | ||
Enamine | EN300-1901738-5.0g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 5g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1901738-10.0g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 10g |
$7742.0 | 2023-06-01 | ||
Enamine | EN300-1901738-0.25g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 0.25g |
$1657.0 | 2023-09-18 | ||
Enamine | EN300-1901738-1.0g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 1g |
$1801.0 | 2023-06-01 | ||
Enamine | EN300-1901738-0.05g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 0.05g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1901738-5g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 5g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1901738-10g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 10g |
$7742.0 | 2023-09-18 | ||
Enamine | EN300-1901738-0.1g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 0.1g |
$1585.0 | 2023-09-18 | ||
Enamine | EN300-1901738-1g |
tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |
2229330-57-6 | 1g |
$1801.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate (CAS: 2229330-57-6)
The compound tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate (CAS: 2229330-57-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique furan-based structure and carbamate protection group, has shown promising potential in various therapeutic applications, including drug discovery and development. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.
Recent studies have focused on the synthetic pathways for tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis method that significantly improved enantiomeric excess (ee) while reducing byproduct formation. The study employed chiral auxiliaries and catalytic hydrogenation, achieving a 92% yield with >99% ee. This advancement is critical for ensuring the compound's suitability in high-precision pharmaceutical applications.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory pathways. A collaborative study between academic and industry researchers (Nature Chemical Biology, 2024) reported IC50 values in the low micromolar range for several kinases, suggesting its potential as a scaffold for developing anti-inflammatory agents. Molecular docking simulations further revealed that the furan moiety plays a crucial role in binding affinity, providing insights for structure-activity relationship (SAR) optimization.
Beyond its kinase inhibition properties, tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate has also been explored as a precursor in peptide synthesis. Its carbamate protection group offers stability under standard peptide coupling conditions, as evidenced by a recent Bioorganic & Medicinal Chemistry Letters article (2024). Researchers successfully incorporated the compound into a series of furan-containing peptides, which exhibited enhanced membrane permeability compared to their non-furan counterparts. This finding opens new avenues for designing cell-penetrating peptides and prodrugs.
Despite these promising developments, challenges remain in scaling up production and fully elucidating the compound's pharmacokinetic profile. A 2024 review in Advanced Drug Delivery Reviews highlighted gaps in understanding its metabolic stability and tissue distribution. Ongoing research aims to address these limitations through structural modifications and formulation strategies. The compound's versatility and unique chemical features position it as a valuable tool for both basic research and drug development in the coming years.
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